7-Phenyl-8-oxa-1-azabicyclo[5.2.1]decane-9,10-dione
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Overview
Description
7-Phenyl-8-oxa-1-azabicyclo[521]decane-9,10-dione is a bicyclic compound that features a unique structure with a phenyl group, an oxygen atom, and a nitrogen atom incorporated into its bicyclic framework
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Phenyl-8-oxa-1-azabicyclo[5.2.1]decane-9,10-dione involves several key reactions:
Cycloaddition Reactions: The synthesis begins with the formation of polyfunctionalized cycloheptenones through [4 + 3] cycloaddition reactions of furan precursors with oxyallyl cations.
Nicholas Reaction: Propargyl cations stabilized as dicobalt hexacarbonyl complexes undergo the Nicholas reaction.
Demetallation and Hydration: The resulting acetylenes are subjected to demetallation and hydration.
Aldol Cyclization: A stereoconvergent aldol cyclization generates a key oxatricyclic intermediate.
β-Fragmentation Process: Under hypoiodite photolysis, a β-fragmentation process affords the desired product with moderate to good yield.
Industrial Production Methods
The synthetic methodology has been scaled up to a multigram level with good overall yield, making it feasible for industrial production .
Chemical Reactions Analysis
Types of Reactions
7-Phenyl-8-oxa-1-azabicyclo[5.2.1]decane-9,10-dione undergoes various types of reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the bicyclic framework.
Substitution: The phenyl group and other substituents can undergo substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions often involve reagents like halogens and nucleophiles.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound.
Scientific Research Applications
7-Phenyl-8-oxa-1-azabicyclo[5.2.1]decane-9,10-dione has several scientific research applications:
Medicinal Chemistry: The compound is being studied for its potential as an antitumor agent.
Organic Synthesis: It serves as a key intermediate in the synthesis of complex organic molecules.
Biological Studies: The compound is used in biochemical and biophysical studies to explore its interactions with biological molecules.
Mechanism of Action
The mechanism of action of 7-Phenyl-8-oxa-1-azabicyclo[5.2.1]decane-9,10-dione involves its interaction with specific molecular targets and pathways. The compound exerts its effects through:
Molecular Targets: It targets specific enzymes and receptors involved in cellular processes.
Pathways Involved: The compound influences pathways related to cell growth and apoptosis, making it a potential candidate for anticancer therapy.
Comparison with Similar Compounds
Similar Compounds
10-Oxabicyclo[5.2.1]decane Derivatives: These compounds share a similar bicyclic framework and have been studied for their bioactive properties.
Physalins: Natural products with a similar framework that exhibit antitumor activity.
Uniqueness
7-Phenyl-8-oxa-1-azabicyclo[5.2.1]decane-9,10-dione is unique due to its specific substitution pattern and the presence of a phenyl group, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
7-phenyl-8-oxa-1-azabicyclo[5.2.1]decane-9,10-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO3/c16-12-14(11-7-3-1-4-8-11)9-5-2-6-10-15(12)13(17)18-14/h1,3-4,7-8H,2,5-6,9-10H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHTPNSZLWPWZLV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(C(=O)N(CC1)C(=O)O2)C3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30923511 |
Source
|
Record name | 7-Phenyl-8-oxa-1-azabicyclo[5.2.1]decane-9,10-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30923511 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
120666-79-7 |
Source
|
Record name | 7-Phenyl-9,10-dioxo-1-aza-8-oxabicyclo(5.2.1)decane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0120666797 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 7-Phenyl-8-oxa-1-azabicyclo[5.2.1]decane-9,10-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30923511 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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